2'-Deoxyadenosine 5'-monophosphate monohydrate
Overview
Description
2'-Deoxyadenosine 5'-monophosphate monohydrate (dAMP) is a nucleoside monophosphate that is a key component of the nucleic acid DNA. It is a naturally occurring molecule found in all living organisms and is essential for the synthesis of DNA and RNA. dAMP is also known as 2'-deoxyadenosine monophosphate and is an important intermediate in the synthesis of other nucleotides.
Scientific Research Applications
“2’-Deoxyadenosine 5’-monophosphate monohydrate” is a nucleotide that serves as a building block for DNA synthesis . It’s a deoxyribonucleotide found in DNA and can be used to study adenosine-based interactions during DNA synthesis and DNA damage .
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UV Resonance Raman Spectroscopy
- This technique is used to study proteins . The application of “2’-Deoxyadenosine 5’-monophosphate monohydrate” in this field involves using it to study proteins via UV resonance Raman spectroscopy .
- The method involves irradiating a sample with ultraviolet light and measuring the scattered light. The “2’-Deoxyadenosine 5’-monophosphate monohydrate” can be used as a sample in this process .
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Synthesis of New Photoaffinity Labels
- This compound has been used in the synthesis of new photoaffinity labels to incorporate into DNA .
- The method involves chemical reactions to incorporate the “2’-Deoxyadenosine 5’-monophosphate monohydrate” into the DNA structure .
- The results or outcomes of this application would be the successful incorporation of the compound into the DNA structure, allowing for further study of adenosine-based DNA synthesis and DNA damage processes .
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Synthesis of New DNA Structures
- This compound has been used in the synthesis of new DNA structures .
- The method involves chemical reactions to incorporate the “2’-Deoxyadenosine 5’-monophosphate monohydrate” into the DNA structure .
- The results or outcomes of this application would be the successful incorporation of the compound into the DNA structure, allowing for further study of adenosine-based DNA synthesis and DNA damage processes .
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Study of Adenosine-Based Cellular Interactions
- This compound is used to study adenosine-based cellular interactions .
- The method involves using “2’-Deoxyadenosine 5’-monophosphate monohydrate” in cellular studies to understand the role of adenosine in cellular interactions .
- The results or outcomes of this application would depend on the specific experiment and the cellular interactions being studied .
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Synthesis of New Photoaffinity Labels
- This compound has been used in the synthesis of new photoaffinity labels to incorporate into DNA .
- The method involves chemical reactions to incorporate the “2’-Deoxyadenosine 5’-monophosphate monohydrate” into the DNA structure .
- The results or outcomes of this application would be the successful incorporation of the compound into the DNA structure, allowing for further study of adenosine-based DNA synthesis and DNA damage processes .
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Study of Adenosine-Based Interactions during DNA Synthesis and DNA Damage
- This compound is used to study adenosine-based interactions during DNA synthesis and DNA damage .
- The method involves using “2’-Deoxyadenosine 5’-monophosphate monohydrate” in DNA synthesis and DNA damage studies to understand the role of adenosine in these processes .
- The results or outcomes of this application would depend on the specific experiment and the DNA synthesis and DNA damage processes being studied .
properties
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2/t5-,6+,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMAPZSBBNPXKS-VWZUFWLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584982 | |
Record name | 2'-Deoxy-5'-adenylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyadenosine 5'-monophosphate monohydrate | |
CAS RN |
207127-57-9 | |
Record name | 2'-Deoxy-5'-adenylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.